N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl acetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylaniline and 1-methyl-1H-indole.
Sulfonylation: The 1-methyl-1H-indole undergoes sulfonylation using a sulfonyl chloride reagent to form the sulfonyl indole intermediate.
Acylation: The sulfonyl indole intermediate is then acylated with 2-chloroacetamide in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-((1H-indol-3-yl)sulfonyl)acetamide: Lacks the methyl group on the indole ring.
N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is unique due to its specific structural features, such as the presence of both 2,3-dimethylphenyl and 1-methyl-1H-indol-3-yl groups, which may contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-methylindol-3-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-7-6-9-16(14(13)2)20-19(22)12-25(23,24)18-11-21(3)17-10-5-4-8-15(17)18/h4-11H,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELJXIXMVSMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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